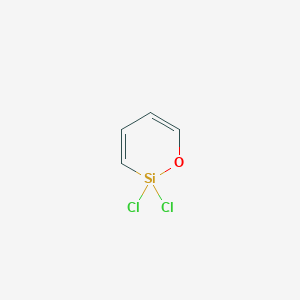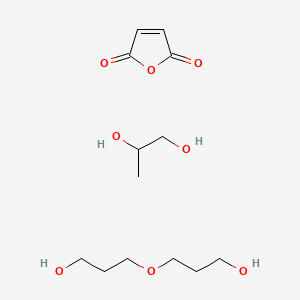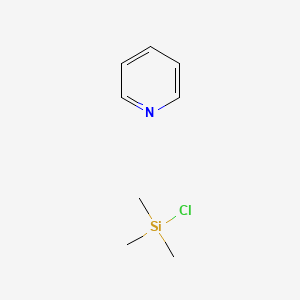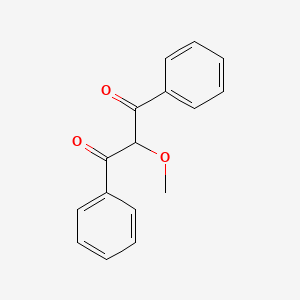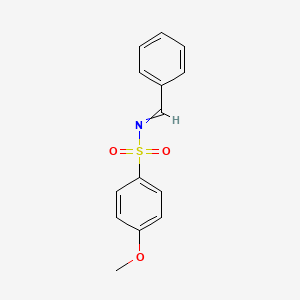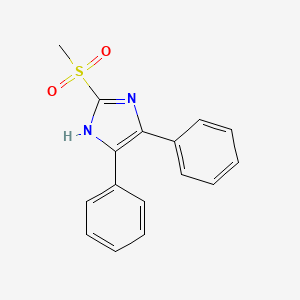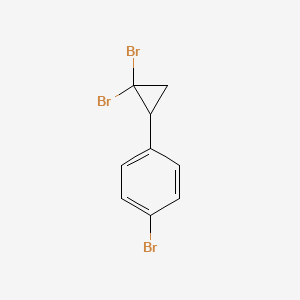
1-Bromo-4-(2,2-dibromocyclopropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(2,2-dibromocyclopropyl)benzene is an organic compound with the molecular formula C9H7Br3 It consists of a benzene ring substituted with a bromine atom and a dibromocyclopropyl group
Métodos De Preparación
The synthesis of 1-Bromo-4-(2,2-dibromocyclopropyl)benzene typically involves multiple steps. One common method is the bromination of benzene derivatives in the presence of Lewis acid catalysts such as aluminum chloride or ferric bromide . The dibromocyclopropyl group can be introduced through cyclopropanation reactions involving dibromoalkenes and suitable catalysts . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
1-Bromo-4-(2,2-dibromocyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding brominated phenols or reduction to form less brominated derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Common reagents used in these reactions include Grignard reagents, palladium catalysts, and strong bases like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-4-(2,2-dibromocyclopropyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities and therapeutic applications.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(2,2-dibromocyclopropyl)benzene involves its interaction with various molecular targets. In nucleophilic aromatic substitution reactions, the compound forms a negatively charged intermediate (Meisenheimer complex) before the substitution occurs . The presence of electron-withdrawing groups like bromine enhances the reactivity of the compound towards nucleophiles .
Comparación Con Compuestos Similares
1-Bromo-4-(2,2-dibromocyclopropyl)benzene can be compared with other brominated benzene derivatives such as:
Bromobenzene: A simpler compound with a single bromine atom on the benzene ring.
1-Bromo-2,4-dichlorobenzene: Contains additional chlorine atoms, affecting its reactivity and applications.
1-Bromo-2,4-dinitrobenzene: Contains nitro groups, making it more reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its dibromocyclopropyl group, which imparts distinct chemical properties and reactivity compared to other brominated benzene derivatives .
Propiedades
Número CAS |
51884-07-2 |
|---|---|
Fórmula molecular |
C9H7Br3 |
Peso molecular |
354.86 g/mol |
Nombre IUPAC |
1-bromo-4-(2,2-dibromocyclopropyl)benzene |
InChI |
InChI=1S/C9H7Br3/c10-7-3-1-6(2-4-7)8-5-9(8,11)12/h1-4,8H,5H2 |
Clave InChI |
VFTSVEBYLGSQAC-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(Br)Br)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride](/img/structure/B14645536.png)

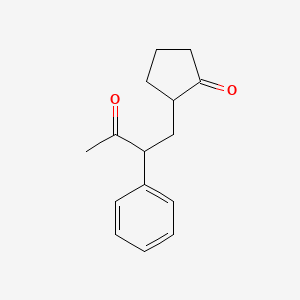
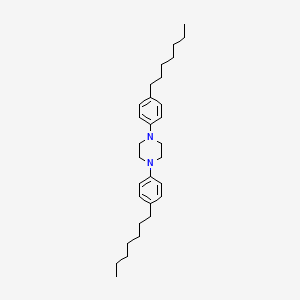
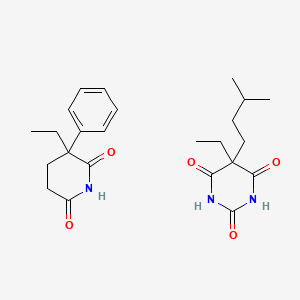
![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14645550.png)

